Cas no 10172-70-0 (2H-1-Benzopyran-2-one, 3,3'-[(4-nitrophenyl)methylene]bis[4-hydroxy-)

2H-1-Benzopyran-2-one, 3,3'-[(4-nitrophenyl)methylene]bis[4-hydroxy- structure
10172-70-0 structure
Productnaam:2H-1-Benzopyran-2-one, 3,3'-[(4-nitrophenyl)methylene]bis[4-hydroxy-
CAS-nummer:10172-70-0
MF:C25H15NO8
MW:457.388507127762
CID:1130238
PubChem ID:54676522

2H-1-Benzopyran-2-one, 3,3'-[(4-nitrophenyl)methylene]bis[4-hydroxy- Chemische en fysische eigenschappen

Naam en identificatie

    • 2H-1-Benzopyran-2-one, 3,3'-[(4-nitrophenyl)methylene]bis[4-hydroxy-
    • 4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-nitrophenyl)methyl]-2H-chromen-2-one
    • 10172-70-0
    • 3,3'-(4-Nitrobenzylidene)bis[4-hydroxycoumarin]
    • 4-hydroxy-3-[(4-hydroxy-2-oxo-chromen-3-yl)-(4-nitrophenyl)methyl]chromen-2-one
    • BDBM50423626
    • STK392538
    • CHEMBL81935
    • EiM07-30323
    • AKOS001632494
    • 3,3'-[(4-nitrophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)
    • 3,3a(2)-[(4-Nitrophenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)
    • NSC-686389
    • EU-0071506
    • SR-01000432680
    • MLS000688710
    • 4-hydroxy-3-[4-hydroxy-2-oxo-2H-3-chromenyl(4-nitrophenyl)methyl]-2H-2-chromenone
    • cid_389785
    • SMR000284666
    • 3,3'-[(4-nitrophenyl)methylene]bis(4-hydroxy-2h-1-benzopyran-2-one)
    • NCI60_031109
    • SR-01000432680-1
    • NSC686389
    • HMS2613A09
    • DTXSID601178650
    • CHEMBL410935
    • [4-[bis(2-hydroxy-4-oxo-chromen-3-yl)methyl]phenyl]azinic acid
    • BDBM50055690
    • 3,3'-[(4-nitrophenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)
    • Inchi: InChI=1S/C25H15NO8/c27-22-15-5-1-3-7-17(15)33-24(29)20(22)19(13-9-11-14(12-10-13)26(31)32)21-23(28)16-6-2-4-8-18(16)34-25(21)30/h1-12,19,27-28H
    • InChI-sleutel: OGZSNWHXIZDTOX-UHFFFAOYSA-N
    • LACHT: C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CC=C(C=C3)[N+](=O)[O-])C4=C(C5=CC=CC=C5OC4=O)O)O

Berekende eigenschappen

  • Exacte massa: 457.07975
  • Monoisotopische massa: 457.07976644g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 34
  • Aantal draaibare bindingen: 3
  • Complexiteit: 868
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 139Ų
  • XLogP3: 3.8

Experimentele eigenschappen

  • PSA: 136.2

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